molecular formula C7H5ClO2<br>C6H5OCOCl<br>C7H5ClO2 B146348 Phenyl chloroformate CAS No. 1885-14-9

Phenyl chloroformate

Cat. No. B146348
CAS RN: 1885-14-9
M. Wt: 156.56 g/mol
InChI Key: AHWALFGBDFAJAI-UHFFFAOYSA-N
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Patent
US05399657

Procedure details

Phenyl chloroform ate was prepared in a stirred reactor at a temperature which was kept below 10° C. by cooling. 1320 ml of methylene chloride were provided in the reactor together with 150 ml of water. 7.4 g/minute of phosgene were dosed for 10 minutes. 70.5 g of phenol in 333 ml of methylene chloride were then dosed in the course of 35 minutes. During this dosing of phenol, 3.7 g/min. of phosgene were added. The pH was kept at a value of 2-4 by dosing with sodium hydroxide solution. During the dosing of phenol 30 ml of water were added four times to the reactor. After termination of the phenol dosing, the phosgene dosing was continued for another 3 minutes.
Quantity
333 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1320 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O.[C:2](Cl)([Cl:4])=[O:3].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+]>C(Cl)Cl>[Cl:4][C:2]([O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
333 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
1320 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
70.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
were then dosed in the course of 35 minutes
Duration
35 min

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.